5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol is a compound characterized by its unique oxadiazole structure, which has garnered attention in the field of medicinal chemistry. This compound is notable for its potential biological activities and applications in various scientific fields. The chemical formula for this compound is , with a molecular weight of 212.66 g/mol. It is classified under the oxadiazole derivatives, which are known for their diverse pharmacological properties.
The synthesis of 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol typically involves several key steps:
The molecular structure of 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol features a five-membered oxadiazole ring containing sulfur and nitrogen atoms. The presence of the chlorophenyl group contributes to its chemical reactivity and biological activity. Key structural data include:
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol participates in various chemical reactions due to its functional groups:
The mechanism of action for 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol and its derivatives often involves interaction with biological targets such as enzymes or receptors:
The physical and chemical properties of 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol are critical for its application:
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol has several scientific applications:
1,3,4-Oxadiazoles represent a privileged scaffold in medicinal chemistry, characterized by a five-membered heterocyclic ring containing two nitrogen and one oxygen atom. This structure confers exceptional metabolic stability, dipole moments facilitating biomolecular interactions, and versatile hydrogen-bonding capabilities. Among these derivatives, 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol (CAS No: 203268-67-1) emerges as a structurally optimized compound with broad pharmaceutical relevance. Its molecular architecture combines the electron-withdrawing chlorophenyl group with the thiol/thione tautomerism of the oxadiazole ring, creating a multifaceted pharmacophore. The compound presents as a white amorphous powder with a melting point range of 170–176°C, requiring storage at 0–8°C for stability maintenance [1] [3]. As illustrated in Table 1, its well-defined physicochemical profile enables predictable drug-like behavior in biological systems.
Table 1: Fundamental Physicochemical Properties of 5-(4-Chlorophenyl)-1,3,4-Oxadiazole-2-Thiol
Property | Specification |
---|---|
Molecular Formula | C₈H₅ClN₂OS |
Molecular Weight | 212.66 g/mol |
CAS Registry Number | 203268-67-1 |
Melting Point | 170–176°C |
Appearance | White amorphous powder |
Storage Conditions | 0–8°C |
Canonical SMILES | Sc1nnc(o1)-c2ccc(Cl)cc2 |
Purity (HPLC) | ≥97–98% |
The strategic incorporation of the 4-chlorophenyl moiety significantly enhances the compound's bioactivity profile by influencing electron distribution and lipophilicity. This modification increases membrane permeability and strengthens target binding through hydrophobic interactions and halogen bonding. Research demonstrates exceptional versatility across therapeutic domains:
The molecular hybridization strategy—combining chlorophenyl hydrophobicity with oxadiazole's hydrogen-bonding capacity—creates synthetically accessible derivatives with optimized absorption and target engagement properties.
The 1,3,4-oxadiazole-2-thiol unit functions as a dynamic pharmacophore exhibiting several biologically critical features:
Table 2: Structure-Activity Relationships of Key Functional Groups
Structural Feature | Pharmacological Contribution | Biological Consequence |
---|---|---|
1,3,4-Oxadiazole core | Hydrogen-bond acceptor sites | Enhanced target binding specificity |
Thiol/thione group | Metal coordination; redox activity | Enzyme inhibition (TrxR, proteases) |
4-Chlorophenyl substituent | Enhanced lipophilicity (clogP ≈ 2.8); halogen bonding | Improved membrane permeation; target affinity |
Aromatic conjugation system | π-Stacking interactions | DNA/enzyme binding; intercalation |
This pharmacophore demonstrates favorable ADMET properties: moderate lipophilicity (logP ≈ 2.5–3.0) balances absorption and solubility, while the oxadiazole ring resists metabolic degradation, improving bioavailability relative to furan or pyrrole analogs [4].
The development timeline reveals strategic molecular optimization:
Table 3: Evolution of Key Applications in Drug Development
Time Period | Development Focus | Key Advancement | Impact |
---|---|---|---|
2000–2010 | Synthetic methodology | Classical hydrazide cyclization | Enabled bulk production of core scaffold |
2010–2018 | Coordination chemistry | Au(I)/phosphine complexes with oxadiazole-thiones | Demonstrated dual anticancer/antiparasitic activity |
2019–2023 | Computational optimization | Structure-based design of antitubercular agents | Achieved MIC 0.8 µg/mL against M. tuberculosis |
2023–Present | Material science integration | Polymeric materials with thermal stability | Biomedical device applications |
The structural evolution continues with contemporary research exploring hybrid molecules combining the oxadiazole-thione core with triazole, quinoline, and peptidomimetic fragments to address drug resistance mechanisms. The compound remains a versatile template for rational drug design across infectious diseases, oncology, and material science applications.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9